1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride
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Overview
Description
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride is a chemical compound that features a piperazine ring substituted with a 1,2,4-oxadiazole moiety
Preparation Methods
The synthesis of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride typically involves multiple steps:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized through the reaction of amidoximes with carboxyl derivatives or aldehydes in the presence of organic bases.
Final coupling: The final step involves coupling the piperazine and oxadiazole moieties under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by transition metal catalysts.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or oxadiazole moieties are substituted with other functional groups.
Common reagents used in these reactions include organic bases, transition metal catalysts, and reducing agents. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antidepressant molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, while the oxadiazole ring may contribute to the compound’s overall biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride can be compared with other piperazine-containing compounds:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxadiazole ring, which may confer distinct biological properties.
Properties
IUPAC Name |
5-(piperazin-1-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-8(2)10-12-9(15-13-10)7-14-5-3-11-4-6-14;;/h8,11H,3-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YABRUDFGEYNEIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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